N-Benzyl-5-bromo-2-chlorobenzamide

Overview

Description

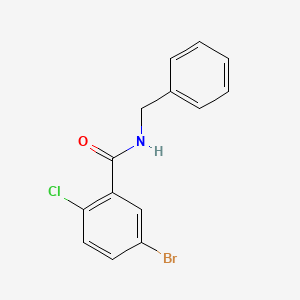

N-Benzyl-5-bromo-2-chlorobenzamide is a chemical compound with the molecular formula C₁₄H₁₁BrClNO. It is known for its unique structure, which includes a benzyl group attached to a brominated and chlorinated benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-5-bromo-2-chlorobenzamide typically involves the reaction of 5-bromo-2-chlorobenzoyl chloride with benzylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Materials: 5-bromo-2-chlorobenzoyl chloride and benzylamine.

Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Procedure: The 5-bromo-2-chlorobenzoyl chloride is added dropwise to a solution of benzylamine and triethylamine in the chosen solvent. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of larger reactors and more efficient purification techniques to handle the increased volume of reactants and products. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-5-bromo-2-chlorobenzamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Oxidation Reactions: Oxidation can lead to the formation of different oxidized products, which may have distinct properties and applications

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and bases to facilitate the substitution.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed under acidic or basic conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while reduction reactions can produce amines or alcohols .

Scientific Research Applications

N-Benzyl-5-bromo-2-chlorobenzamide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. .

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. .

Medicine: this compound is explored for its potential therapeutic applications. .

Industry: The compound is used in the development of new materials and chemicals. .

Mechanism of Action

The mechanism of action of N-Benzyl-5-bromo-2-chlorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

5-Bromo-2-chloro-N-isopropylbenzamide: Similar structure but with an isopropyl group instead of a benzyl group.

N-Benzyl-2-chloro-5-bromobenzamide: Similar structure but with different substitution patterns on the benzene ring

Uniqueness

N-Benzyl-5-bromo-2-chlorobenzamide is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms on the benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable for various applications .

Biological Activity

N-Benzyl-5-bromo-2-chlorobenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by empirical data.

Chemical Structure and Properties

This compound has a complex chemical structure that allows for diverse interactions with biological targets. Its structural features include:

- Bromine and Chlorine Substituents : These halogen atoms can enhance the compound's reactivity and binding affinity to various biological receptors.

- Benzamide Core : This moiety is commonly found in many pharmaceuticals, contributing to its potential therapeutic effects.

Biological Activities

The biological activities of this compound have been evaluated in various studies, revealing promising results in several areas:

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown it to be effective against a range of bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Effects

Preliminary investigations into the anticancer properties of this compound have yielded positive results. It has demonstrated cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. Mechanistic studies suggest that the compound induces apoptosis through the activation of caspases and modulation of cell cycle regulators .

The mechanism by which this compound exerts its biological effects involves several key interactions:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer proliferation and microbial resistance.

- Receptor Modulation : It can bind to various receptors, potentially altering their activity and leading to downstream effects in cellular signaling pathways .

Empirical Studies and Case Studies

Several empirical studies have been conducted to evaluate the biological activity of this compound:

- In Vitro Binding Studies : These studies utilized radiolabeled ligands to assess the binding affinity of this compound to sigma receptors (S1R and S2R). Results indicated a selective binding profile, with implications for neuroprotective effects .

- Cytotoxicity Assays : In assays involving human cancer cell lines, the compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. The results were compared with known chemotherapeutics, highlighting its potential as an alternative treatment option.

- Molecular Docking Simulations : Computational studies have provided insights into the binding interactions between this compound and target proteins. These simulations predicted favorable binding conformations that correlate with observed biological activities .

Comparative Analysis with Related Compounds

A comparative analysis was conducted with structurally similar compounds to elucidate the unique properties of this compound:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| N-Benzyl-4-bromoaniline | Contains an amino group | Exhibits different reactivity due to amino group |

| 5-Bromo-N-(4-chlorobenzyl)benzamide | Chlorine at para position | Potentially different biological activity |

| 2-Chloro-N-(benzyl)acetamide | Acetamide instead of benzamide | Different pharmacological profile |

| N-Benzyl-3-bromoaniline | Bromine at the meta position | Varies in reactivity and biological interactions |

This table illustrates how minor structural modifications can significantly impact biological behavior and efficacy.

Q & A

Q. Basic: What are the key steps in synthesizing N-Benzyl-5-bromo-2-chlorobenzamide?

The synthesis typically involves halogenation and amidation. A representative method includes:

- Halogenation : Reacting 5-bromo-2-chlorobenzoic acid with thionyl chloride (SOCl₂) to form the acyl chloride intermediate.

- Amidation : Coupling the intermediate with benzylamine in dichloromethane (DCM) under nitrogen, using pyridine as a base to neutralize HCl .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures purity.

Q. Basic: How is the molecular structure of this compound confirmed?

Use a combination of:

- NMR Spectroscopy : H and C NMR to verify substituent positions and benzyl group integration.

- X-ray Crystallography : Resolve crystal structures (e.g., using Cambridge Structural Database protocols) to confirm stereochemistry .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula.

Q. Advanced: How can reaction conditions be optimized to improve yield during synthesis?

Key variables include:

- Solvent Selection : DCM or THF enhances reactivity compared to benzene due to better solubility of intermediates .

- Temperature Control : Lower temperatures (0–20°C) reduce side reactions during acylation .

- Catalyst Use : DMAP (4-dimethylaminopyridine) accelerates amidation by stabilizing the transition state .

- Reagent Ratios : Excess benzylamine (1.2–1.5 equiv) drives the reaction to completion.

Q. Advanced: What analytical methods are recommended to assess purity and identity?

- HPLC : Use a C18 column with acetonitrile/water (0.1% formic acid) to quantify purity (>98%).

- TLC Monitoring : Track reaction progress using silica plates (hexane:ethyl acetate = 3:1) .

- Elemental Analysis : Confirm stoichiometry of C, H, N, and halogens.

Q. Basic: What solvents are suitable for recrystallizing this compound?

Ethanol-water mixtures (7:3 v/v) are ideal due to the compound’s moderate polarity. For halogen-rich analogs, toluene or DCM/hexane systems may be preferred .

Q. Advanced: How does substituent positioning affect biological activity in benzamide derivatives?

- Halogen Placement : Bromine at position 5 enhances antibacterial activity by increasing lipophilicity and target binding (e.g., GroEL/ES inhibition) .

- Benzyl Group : The N-benzyl moiety improves cell membrane penetration, as seen in biofilm inhibition assays .

Q. Basic: What safety precautions are required when handling this compound?

- Ventilation : Use fume hoods due to potential HCl release during synthesis.

- PPE : Nitrile gloves and goggles to prevent skin/eye contact.

- Storage : In airtight containers under nitrogen at –20°C to prevent hydrolysis .

Q. Advanced: How can computational methods aid in studying this compound’s interactions?

- Docking Studies : Use AutoDock Vina to predict binding affinity with bacterial chaperone proteins (e.g., GroEL).

- DFT Calculations : Optimize geometry and evaluate electronic properties (e.g., HOMO-LUMO gaps) using Gaussian 09 .

Q. Basic: What spectroscopic signatures distinguish this compound?

- IR Spectroscopy : C=O stretch at ~1680 cm⁻¹; N–H bend at ~1550 cm⁻¹ .

- H NMR : Benzyl protons as a singlet (~4.6 ppm); aromatic protons as multiplets (7.2–8.1 ppm) .

Q. Advanced: How to resolve contradictions in reported bioactivity data?

- Control Experiments : Include DMSO (negative) and known inhibitors (positive) to validate assay conditions .

- Dose-Response Curves : Test across a wide concentration range (0.1–100 μM) to identify IC₅₀ discrepancies .

- Structural Analogues : Compare with derivatives (e.g., 5-chloro or methoxy variants) to isolate substituent effects .

Properties

IUPAC Name |

N-benzyl-5-bromo-2-chlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrClNO/c15-11-6-7-13(16)12(8-11)14(18)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWPNVANLUVHVKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=C(C=CC(=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10589614 | |

| Record name | N-Benzyl-5-bromo-2-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

892018-65-4 | |

| Record name | 5-Bromo-2-chloro-N-(phenylmethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=892018-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzyl-5-bromo-2-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.